molecular formula C23H27N5O2S B2657093 N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1396860-26-6

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B2657093
CAS No.: 1396860-26-6
M. Wt: 437.56
InChI Key: JRYRQMMDSZYGTE-UHFFFAOYSA-N
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Description

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridazine ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the pyridazine ring, and finally, the piperidine ring is introduced. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sul

Properties

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-15-21(31-16(2)25-15)13-24-23(29)17-7-6-12-28(14-17)22-11-10-19(26-27-22)18-8-4-5-9-20(18)30-3/h4-5,8-11,17H,6-7,12-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYRQMMDSZYGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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